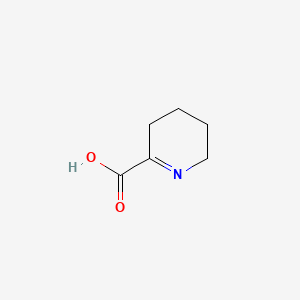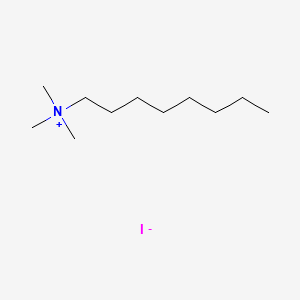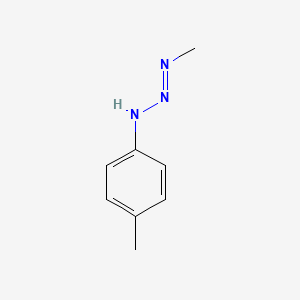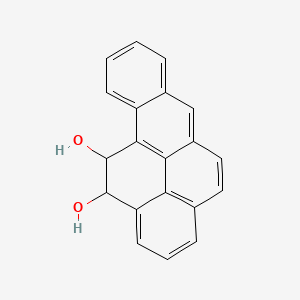
1,3-Bis(4-carboxyphenoxy)propane
Vue d'ensemble
Description
1,3-Bis(4-carboxyphenoxy)propane, also known as CPP, is a compound with the empirical formula C17H16O6 . It has a molecular weight of 316.31 . This compound is a building block for polyanhydrides, a class of bioerodible polymer with drug delivery applications .
Synthesis Analysis
CPP can be synthesized by reacting CPP and sebacic acid (SA) in the presence of excess acetic anhydride . The resulting prepolymers consist of about 4 units of CPP and about 10 units of SA .Molecular Structure Analysis
The molecular structure of CPP can be represented by the SMILES stringOC(=O)c1ccc(OCCCOc2ccc(cc2)C(O)=O)cc1 . The InChI representation is 1S/C17H16O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H,18,19)(H,20,21) . Chemical Reactions Analysis
CPP is used in the synthesis of polyanhydrides . It can also react with p-(carboxyethylformamido)benzoic acid (CEFB) to form a class of fluorescent copolyanhydrides .Physical And Chemical Properties Analysis
CPP is a solid compound with a melting point of 310°C . It is generally considered to be safe, but it has been shown to cause eye and skin irritation in some animal studies.Applications De Recherche Scientifique
Building Block for Polyanhydrides
1,3-Bis(4-carboxyphenoxy)propane is a building block for polyanhydrides . Polyanhydrides are a class of bioerodible polymers that have been extensively studied for their potential in controlled drug delivery .
Drug Delivery Applications
This compound has been used as biodegradable carriers for drug delivery applications . The significance of 1,3-Bis(4-carboxyphenoxy)propane lies in its ability to be incorporated into polymers known as polyanhydrides.
Controlled Release Systems
Polyanhydrides degrade over time through hydrolysis (water breaking the chemical bonds), releasing the encapsulated drug in a controlled manner. This property makes 1,3-Bis(4-carboxyphenoxy)propane valuable for developing slow-release drug delivery systems.
Implant Related Research
1,3-Bis(4-carboxyphenoxy)propane can be used for implant related research . The biodegradable nature of this compound makes it suitable for use in implants that are designed to degrade over time .
Study of Polymer Molecular Weight Effects
1,3-Bis(4-carboxyphenoxy)propane has been used in the study of the effects of polymer molecular weight on the erosion of polyanhydride copolymer matrices . This research is important for understanding how the properties of the polymer can be manipulated to control the rate of drug release .
Monomer for Aromatic Polyanhydrides
1,3-Bis(4-carboxyphenoxy)propane is one of the monomer raw materials for aromatic polyanhydrides . These polymers have been studied for their potential in various applications, including drug delivery .
Mécanisme D'action
Target of Action
1,3-Bis(4-carboxyphenoxy)propane, also known as BCP, is primarily used as a monomer in the synthesis of polyanhydrides . Polyanhydrides are a class of bioerodible polymers that have found significant use in drug delivery applications . The primary target of BCP is therefore the formation of these polymers, which can encapsulate various drugs for controlled release.
Mode of Action
BCP interacts with other monomers to form polyanhydrides through a polymerization process . The carboxyphenoxy groups in BCP allow it to form anhydride bonds with other similar monomers, creating a polymer chain. This chain can encapsulate drugs, and the degradation of the polymer over time allows for the controlled release of these drugs.
Biochemical Pathways
The primary biochemical pathway affected by BCP is the degradation of the polyanhydride polymer. This degradation occurs through hydrolysis, where water molecules break the anhydride bonds in the polymer . This process releases the encapsulated drug in a controlled manner, allowing it to exert its therapeutic effect .
Pharmacokinetics
The pharmacokinetics of BCP are largely determined by the properties of the polyanhydride polymer and the encapsulated drug. The rate of polymer degradation and drug release can be influenced by factors such as the polymer’s molecular weight and the pH of the environment . The bioavailability of the drug is therefore controlled by the rate of polymer degradation .
Result of Action
The result of BCP’s action is the formation of a biodegradable polymer that can deliver drugs in a controlled manner . This can improve the efficacy of the drug by maintaining therapeutic levels over a prolonged period and reducing side effects associated with high peak concentrations.
Action Environment
The action of BCP and the resulting polyanhydride polymer can be influenced by various environmental factors. For example, the rate of polymer degradation and drug release can be affected by the pH of the environment . Additionally, factors such as temperature and the presence of enzymes can also influence the stability and efficacy of the polymer.
Safety and Hazards
Propriétés
IUPAC Name |
4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBISQLWPGDULSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
90409-77-1 | |
| Record name | Poly[bis(p-carboxyphenoxy)propane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90409-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8046585 | |
| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3753-81-9 | |
| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003753819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(p-carboxyphenoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOIC ACID, 4,4'-(1,3-PROPANEDIYLBIS(OXY))BIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XMW35DTHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-Bis(4-carboxyphenoxy)propane contribute to the structural diversity of coordination polymers?
A1: 1,3-Bis(4-carboxyphenoxy)propane (H2bcp) plays a crucial role as a building block in constructing coordination polymers (CPs) with fascinating structural features. [] Its flexible nature, attributed to the propane spacer between the two phenyl rings, allows it to adopt various conformations when coordinating with metal ions. This flexibility, combined with the presence of two carboxylate groups capable of bridging metal centers, facilitates the formation of diverse network structures. For instance, in the presence of NiII ions and 1,4-bis(1-imidazol-yl)-2,5-dimethyl benzene (bimb), H2bcp forms a CP with an intriguing 2D + 2D → 3D inclined polyrotaxane topology. [] This example highlights the significant role of H2bcp in dictating the final architecture of CPs, showcasing its potential in developing materials with tailored properties.
Q2: Can the synthesized coordination polymer incorporating 1,3-Bis(4-carboxyphenoxy)propane act as a catalyst?
A2: Yes, the coordination polymer [Ni(bcp)(bimb)]·H2O]n (1) synthesized using 1,3-Bis(4-carboxyphenoxy)propane exhibits promising catalytic activity. [] It demonstrates high efficiency in catalyzing the reaction between carbon dioxide (CO2) and epoxides. This finding suggests that incorporating H2bcp into CPs can impart catalytic properties, opening avenues for developing new heterogeneous catalysts. Further research can explore the impact of different metal centers and reaction conditions on the catalytic performance of similar H2bcp-based CPs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



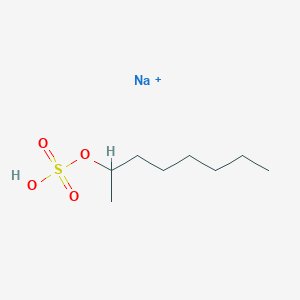
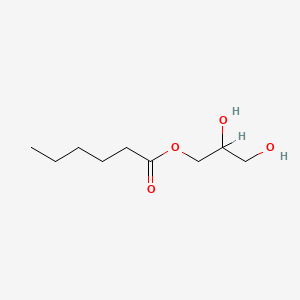

![4-Methoxy-3-[2-(methylamino)propyl]phenol](/img/structure/B1197144.png)
